Cas no 1805832-09-0 (Ethyl 4-bromo-2-propionylphenylacetate)

Ethyl 4-bromo-2-propionylphenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-bromo-2-propionylphenylacetate
-
- Inchi: 1S/C13H15BrO3/c1-3-12(15)11-8-10(14)6-5-9(11)7-13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3
- InChI Key: RNERBPURHZKTOE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CC(=O)OCC)=C(C=1)C(CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 278
- XLogP3: 2.9
- Topological Polar Surface Area: 43.4
Ethyl 4-bromo-2-propionylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013023336-500mg |
Ethyl 4-bromo-2-propionylphenylacetate |
1805832-09-0 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
Alichem | A013023336-250mg |
Ethyl 4-bromo-2-propionylphenylacetate |
1805832-09-0 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
Alichem | A013023336-1g |
Ethyl 4-bromo-2-propionylphenylacetate |
1805832-09-0 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
Ethyl 4-bromo-2-propionylphenylacetate Related Literature
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Additional information on Ethyl 4-bromo-2-propionylphenylacetate
Ethyl 4-bromo-2-propionylphenylacetate (CAS No. 1805832-09-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromo-2-propionylphenylacetate, identified by the CAS number 1805832-09-0, is a significant compound in the realm of pharmaceutical chemistry. Its molecular structure, featuring both bromine and propionyl functional groups, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered attention in recent years due to its utility in the development of novel therapeutic agents.
The< strong>Ethyl 4-bromo-2-propionylphenylacetate molecule consists of a phenyl ring substituted at the 4-position with a bromine atom and at the 2-position with a propionyl group, further esterified at the terminal carboxylic acid. This structural configuration imparts unique reactivity, making it a valuable building block for medicinal chemists. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various biological pathways. The< strong>Ethyl 4-bromo-2-propionylphenylacetate has been employed in the synthesis of inhibitors for enzymes involved in cancer metabolism and inflammation. For instance, studies have demonstrated its role in generating derivatives that modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the prostaglandin biosynthesis pathway. By inhibiting these enzymes, such derivatives offer potential therapeutic benefits in managing chronic inflammatory conditions.
Moreover, the< strong>Ethyl 4-bromo-2-propionylphenylacetate has found applications in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have utilized this compound to develop novel kinase inhibitors by leveraging its reactive sites for further chemical modifications. These efforts have led to the discovery of compounds with promising preclinical activity against various kinases, including those involved in tyrosine kinase signaling cascades.
The< strong>Ethyl 4-bromo-2-propionylphenylacetate also serves as a precursor in the synthesis of heterocyclic compounds, which are widely prevalent in biologically active molecules. Heterocycles introduce additional complexity to drug candidates, often enhancing their binding affinity and selectivity towards target proteins. By incorporating< strong>Ethyl 4-bromo-2-propionylphenylacetate into synthetic routes, chemists can access a diverse array of heterocyclic scaffolds, thereby expanding the chemical space for drug discovery.
In addition to its pharmaceutical applications, the< strong>Ethyl 4-bromo-2-propionylphenylacetate has been explored in materials science. Its ability to undergo selective functionalization makes it a valuable candidate for designing advanced materials with tailored properties. For example, researchers have utilized this compound to develop organic semiconductors and light-emitting diodes (OLEDs), where precise control over molecular structure is essential for optimal performance.
The< strong>CAS No. 1805832-09-0 associated with< strong>Ethyl 4-bromo-2-propionylphenylacetate underscores its significance as a well-characterized chemical entity. This unique identifier ensures accurate documentation and tracking of its use in research and industrial settings. The compound's stability and purity under various conditions make it a reliable choice for synthetic applications, contributing to reproducible results across different laboratories.
Ongoing research continues to uncover new applications and derivatives of< strong>Ethyl 4-bromo-2-propionylphenylacetate. Advances in computational chemistry and high-throughput screening techniques are accelerating the discovery process, enabling scientists to rapidly evaluate its potential in diverse therapeutic areas. As our understanding of biological systems grows, so does the demand for innovative chemical tools like< strong>Ethyl 4-bromo-2-propionylphenylacetate, which serve as indispensable resources for drug development.
In conclusion, Ethyl 4-bromo-2-propionylphenylacetate (CAS No. 1805832-09-0) represents a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an invaluable intermediate for developing novel therapeutic agents targeting various diseases. As research progresses, this compound will undoubtedly continue to play a pivotal role in advancing drug discovery and material science endeavors.
1805832-09-0 (Ethyl 4-bromo-2-propionylphenylacetate) Related Products
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)



